Cas no 2287248-36-4 (1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride)

1-(3R)-3-Methylpiperazin-1-ylethan-1-one dihydrochloride is a chiral piperazine derivative with a ketone functional group, commonly employed as a key intermediate in pharmaceutical synthesis. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for the development of biologically active compounds. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the synthesis of receptor-targeted molecules, including CNS agents and enzyme inhibitors. Its well-defined structure and consistent reactivity make it a reliable building block for research and industrial applications requiring precise chiral control.
1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride structure
2287248-36-4 structure
Product Name:1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride
CAS No:2287248-36-4
MF:C7H16Cl2N2O
MW:215.120739936829
MDL:MFCD32638950
CID:5604522
PubChem ID:137944531
Update Time:2025-10-28

1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-6743930
    • 1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one dihydrochloride
    • 2287248-36-4
    • 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride
    • 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride
    • MDL: MFCD32638950
    • Inchi: 1S/C7H14N2O.2ClH/c1-6-5-9(7(2)10)4-3-8-6;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
    • InChI Key: CZGUPVQDHANBSC-QYCVXMPOSA-N
    • SMILES: Cl.Cl.O=C(C)N1CCN[C@H](C)C1

Computed Properties

  • Exact Mass: 214.0639685g/mol
  • Monoisotopic Mass: 214.0639685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride Pricemore >>

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Additional information on 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride

Professional Introduction to 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride (CAS No. 2287248-36-4)

1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride, with the CAS number 2287248-36-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a piperazine ring with a chiral center at the 3-position, which contributes to its stereospecific behavior and makes it a valuable candidate for further research.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The 3-methylpiperazine moiety is particularly noteworthy, as it is commonly found in a wide range of bioactive molecules, including neurotransmitter analogs and drug candidates. This moiety's presence suggests potential interactions with biological targets such as receptors and enzymes, which are critical for drug efficacy.

In recent years, there has been growing interest in the development of novel psychoactive substances that modulate central nervous system (CNS) activity. Compounds like 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride are being explored for their potential as pharmacological tools. The stereochemistry of the 3R-isomer is particularly important, as it can influence the compound's pharmacokinetic and pharmacodynamic properties. Studies have shown that enantiomeric purity is crucial in drug development, and the (3R)-configuration may offer distinct advantages over other stereoisomers.

Current research in the field of medicinal chemistry has highlighted the importance of bioisosterism, where structural analogs are designed to maintain biological activity while improving pharmacological profiles. The methylpiperazine scaffold in 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride provides a versatile platform for such modifications. Researchers are investigating how subtle changes in the molecular structure can lead to enhanced binding affinity, reduced toxicity, and improved metabolic stability.

One of the most exciting areas of research involving this compound is its potential as a precursor for more complex molecules. The dihydrochloride salt form allows for easy purification and handling, making it an ideal starting material for synthetic chemistry. Techniques such as solid-state NMR spectroscopy and X-ray crystallography have been employed to elucidate the crystal structure of this compound, providing valuable insights into its molecular interactions.

The pharmaceutical industry is increasingly focusing on developing treatments for neurological disorders such as depression, anxiety, and schizophrenia. Compounds that target serotonin and dopamine receptors are particularly relevant in this context. The 3-methylpiperazine moiety in 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride suggests potential interactions with these receptors, making it a promising candidate for further investigation.

Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, are being used to predict the behavior of this compound in biological systems. These techniques help researchers understand how the molecule might interact with target proteins and how its conformational flexibility could affect its pharmacological activity. Such studies are essential for designing more effective drugs with improved therapeutic profiles.

The synthesis of 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride involves multi-step organic reactions that require careful optimization. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. Catalytic hydrogenation and asymmetric synthesis are particularly important techniques that have been employed to achieve high enantiomeric purity.

Quality control and analytical testing are critical aspects of pharmaceutical development. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to ensure the purity and identity of this compound. These analytical methods provide confidence that the final product meets stringent regulatory standards before it can be used in clinical trials or commercial applications.

The potential applications of 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride extend beyond CNS disorders. It has shown promise in preclinical studies as a tool for investigating mechanisms related to neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate neurotransmitter systems makes this compound a valuable asset in drug discovery pipelines targeting these conditions.

In conclusion, 1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride (CAS No. 2287248-36-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its stereochemical properties, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play a crucial role in advancing our understanding of human health and disease.

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